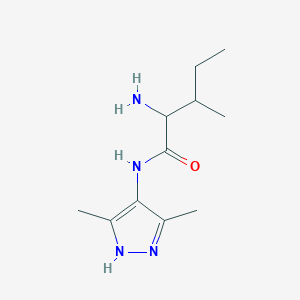

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a pyrazole ring, and a methylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amines under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- 3,5-dimethyl-1H-pyrazole-4-carboxamide

- 2-amino-3-methylpentanamide

- N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Uniqueness

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Biological Activity

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H16N4

- CAS Number : 1187446-11-2

The compound features a pyrazole ring substituted with methyl groups, which is known to influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

In a study evaluating a related pyrazole derivative, it was found that the compound exhibited growth inhibition concentrations (GI50) in the nanomolar range across 60 cancer cell lines. When combined with radiation therapy, the compound showed enhanced efficacy, leading to less than 0.5% of cells retaining reproductive integrity after treatment with a 4-Gy dose of radiation .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, in treated glioblastoma cell lines, significant morphological changes were observed, including giant cells with multiple nuclei and disrupted nuclear envelopes. Such alterations indicate that these compounds may interfere with normal cellular processes and promote apoptotic pathways .

Case Studies

| Study | Cell Lines Tested | GI50 (nM) | Mechanism |

|---|---|---|---|

| Study A | U87 (glioblastoma) | 200 ± 60 | G2/M phase arrest |

| Study B | BE (neuroblastoma) | 18.9 | Apoptosis induction |

| Study C | NCI 60-cell panel | <15 | Radiosensitization |

Detailed Findings

- U87 Cell Line : The compound induced significant G2/M phase arrest in U87 cells with a GI50 value of approximately 200 nM, which is notably lower than many existing treatments .

- BE Cell Line : In neuroblastoma BE cells, the GI50 was found to be exceptionally low at 18.9 nM, indicating potent cytotoxicity. The study reported that over 70% of cells were arrested in the G2/M phase upon treatment .

- NCI 60-cell Assay : The compound was also evaluated using the NCI 60-cell line panel, demonstrating broad-spectrum activity against various cancer types with a notable decrease in cell viability across multiple lines .

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide |

InChI |

InChI=1S/C11H20N4O/c1-5-6(2)9(12)11(16)13-10-7(3)14-15-8(10)4/h6,9H,5,12H2,1-4H3,(H,13,16)(H,14,15) |

InChI Key |

IHYQDPXVEPWOIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC1=C(NN=C1C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.